

Tin(IV) iodide reaction with water and moisture sensitivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(IV) iodide*

Cat. No.: *B052936*

[Get Quote](#)

An In-Depth Technical Guide to the Reaction of **Tin(IV) Iodide** with Water and its Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) iodide, also known as stannic iodide (SnI_4), is a bright orange, crystalline solid.^{[1][2]} It is a covalent compound, distinguishing it from many other metal halides.^[1] This property contributes to its relatively low melting and boiling points and its solubility in nonpolar organic solvents.^{[1][2]} A critical characteristic of **tin(IV) iodide** for laboratory and industrial applications is its pronounced sensitivity to moisture. The compound readily reacts with water in a process known as hydrolysis, leading to its decomposition.^{[1][2][3]} This guide provides a comprehensive overview of the reaction of **tin(IV) iodide** with water, its general moisture sensitivity, and protocols for its handling and synthesis.

Physicochemical Properties of Tin(IV) Iodide

A summary of the key physicochemical properties of **tin(IV) iodide** is presented in Table 1. This data is essential for understanding its behavior and for safe handling and storage.

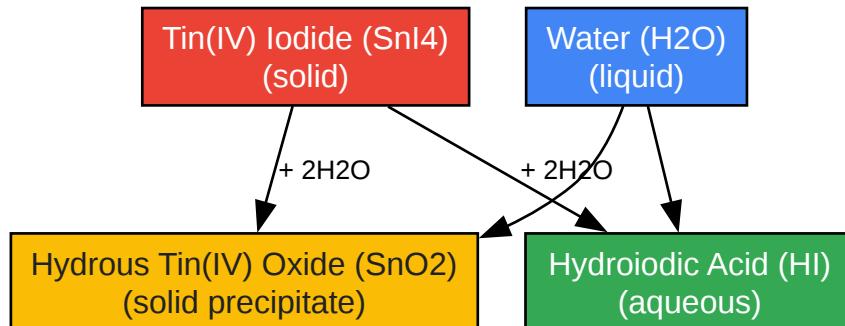
Property	Value
Chemical Formula	SnI_4
Molar Mass	626.33 g/mol
Appearance	Red-orange crystalline solid
Melting Point	143-144 °C
Boiling Point	348-364 °C
Density	4.47 g/mL at 25 °C
Solubility	Soluble in alcohol, benzene, carbon disulfide, chloroform, and ether. Decomposes in water.
Crystal Structure	Cubic

Sources:[2][4][5]

Reaction with Water: Hydrolysis

Tin(IV) iodide is highly susceptible to hydrolysis, reacting with water to form hydrous tin(IV) oxide and hydroiodic acid.[1][3] This reaction is irreversible and occurs rapidly, often within minutes of exposure to water.[1]

The overall chemical equation for the hydrolysis of **tin(IV) iodide** is:



The tin(IV) oxide (SnO_2) formed is often described as "hydrous tin(IV) oxide" or "stannic acid," and it typically appears as a white, turbid, or gelatinous precipitate.[1][8]

Reaction Pathway

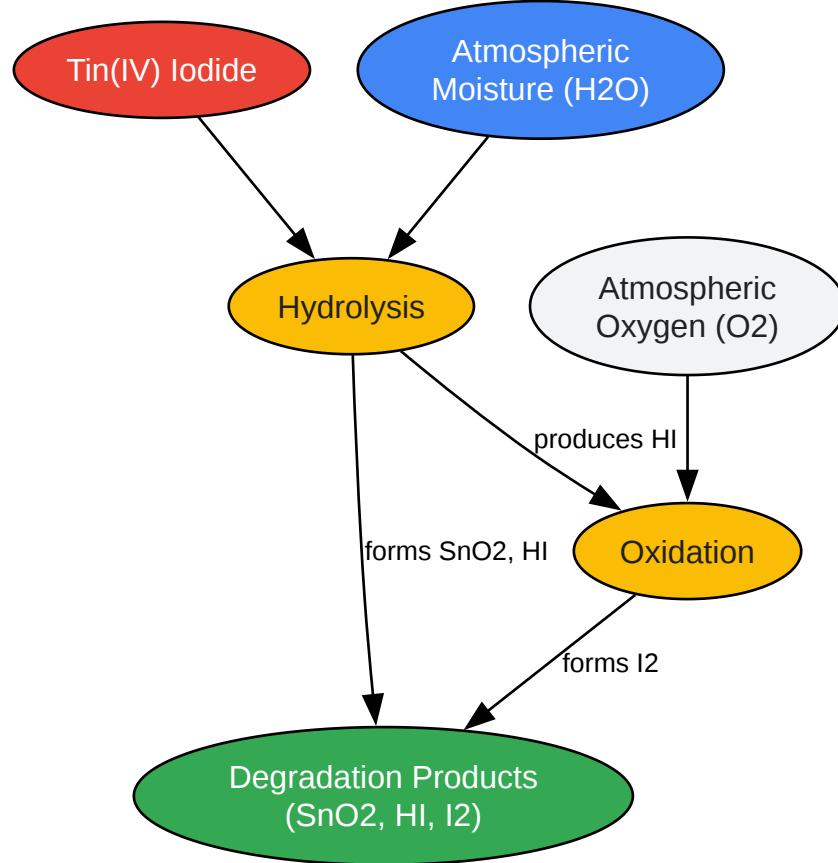
The hydrolysis of **tin(IV) iodide** can be represented as a direct reaction with water, leading to the formation of the primary products.

Hydrolysis Pathway of Tin(IV) Iodide

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis reaction of **Tin(IV) Iodide**.

Moisture and Air Sensitivity


Due to its rapid hydrolysis, **tin(IV) iodide** is classified as a moisture-sensitive compound.[4] Exposure to atmospheric humidity is sufficient to initiate decomposition, making it essential to handle and store the compound under anhydrous conditions, typically in a dry, inert atmosphere such as nitrogen or argon.[4]

In the context of materials science, particularly in the study of tin-based perovskite solar cells, the moisture-induced degradation of tin compounds is a critical area of research. The hydrolysis of **tin(IV) iodide** is a key step in a cyclic degradation mechanism where the hydroiodic acid produced can be further oxidized by air, leading to the formation of iodine, which can further degrade the perovskite material.[9][10]

Factors in Ambient Degradation

The degradation of **tin(IV) iodide** in an ambient environment is a multi-faceted process involving both moisture and atmospheric oxygen.

Ambient Degradation of Tin(IV) Iodide

[Click to download full resolution via product page](#)

Figure 2: Factors in the ambient degradation of **Tin(IV) Iodide**.

Experimental Protocols

Synthesis of Tin(IV) Iodide

The following protocol describes a common method for the synthesis of **tin(IV) iodide** from the direct reaction of tin metal and iodine.

Materials:

- Tin metal (powder or foil)
- Iodine (crystalline)
- Dichloromethane (or another suitable nonpolar solvent)

- Round-bottom flask
- Reflux condenser
- Heating mantle or hot plate
- Stir bar and magnetic stirrer
- Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

- In a well-ventilated fume hood, add tin metal and iodine to a round-bottom flask equipped with a stir bar.
- Add dichloromethane to the flask to dissolve the iodine.
- Attach a reflux condenser to the flask.
- Gently heat the mixture to reflux while stirring. The reaction is complete when the characteristic purple color of iodine vapor is no longer visible in the condenser.
- Allow the mixture to cool to room temperature. The **tin(IV) iodide** will precipitate as an orange solid.
- Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
- Dry the product under vacuum to remove any residual solvent.

Qualitative Observation of Hydrolysis

This simple procedure can be used to visually demonstrate the hydrolysis of **tin(IV) iodide**.

Materials:

- A small amount of **tin(IV) iodide**
- A test tube or beaker

- Deionized water
- A pH indicator strip

Procedure:

- Place a small spatula-tip amount of **tin(IV) iodide** into a test tube.
- Carefully add a few milliliters of deionized water.
- Observe the immediate formation of a white/turbid precipitate (hydrous tin(IV) oxide).
- Test the resulting solution with a pH indicator strip to confirm the formation of an acidic solution (hydroiodic acid).

Handling and Storage

Due to its moisture sensitivity, strict adherence to proper handling and storage procedures is crucial.

- Handling: All manipulations of **tin(IV) iodide** should be performed in a controlled, inert atmosphere, such as a glovebox or under a stream of dry nitrogen or argon.
- Storage: Store **tin(IV) iodide** in a tightly sealed container in a cool, dry place, preferably within a desiccator or a glovebox. The container should be flushed with an inert gas before sealing.

Quantitative Data

While a comprehensive kinetic study of **tin(IV) iodide** hydrolysis is not readily available in the public literature, the following table summarizes the key quantitative physical properties.

Parameter	Value
Melting Point	143-144 °C
Boiling Point	348-364 °C
Density	4.47 g/mL at 25 °C

Sources:[2][4][5]

Safety Information

Tin(IV) iodide and its hydrolysis products present several hazards:

- **Tin(IV) Iodide:** It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
- Hydroiodic Acid: A strong acid that is corrosive and can cause severe burns upon contact.
- Hydrous Tin(IV) Oxide: Generally considered to be of low toxicity.

Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Conclusion

Tin(IV) iodide is a highly moisture-sensitive compound that undergoes rapid and irreversible hydrolysis to form hydrous tin(IV) oxide and hydroiodic acid. This reactivity necessitates careful handling and storage in anhydrous, inert conditions. While detailed quantitative kinetic data on its hydrolysis is not widely published, the qualitative understanding of this reaction is crucial for its application in research and industry, particularly in fields where moisture sensitivity is a critical factor, such as in the development of advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. Tin(IV) iodide - Wikipedia [en.wikipedia.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Colourful Chemistry of Canning – Part 3 | Chemical Education Xchange [chemedx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tin(IV) iodide reaction with water and moisture sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052936#tin-iv-iodide-reaction-with-water-and-moisture-sensitivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com